Cas no 24425-52-3 (S-Ethylglutathione)

S-Ethylglutathione structure
S-Ethylglutathione structure
商品名:S-Ethylglutathione
CAS番号:24425-52-3
MF:C12H21N3O6S
メガワット:335.37700
CID:261182
PubChem ID:107650

S-Ethylglutathione 化学的及び物理的性質

名前と識別子

    • Glycine, L-g-glutamyl-S-ethyl-L-cysteinyl-
    • S-Ethylglutathione
    • (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    • Ethylglutathione
    • S-Ethyl-GSH
    • Q27268942
    • HY-131390
    • UNII-7W95D60F4J
    • CHEBI:183921
    • J-015517
    • Glycine, N-(S-ethyl-N-L-gamma-glutamyl-L-cysteinyl)-
    • DTXSID40179183
    • Glycine, L-gamma-glutamyl-S-ethyl-L-cysteinyl-
    • gamma-Glutamyl-L-cysteinylglycyl ethyl ester
    • SCHEMBL4658214
    • S-Ethyl glutathione
    • 24425-52-3
    • (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    • NS00115997
    • L-gamma-Glutamyl-S-ethyl-L-cysteinyl-glycine
    • CS-0133982
    • N5-((R)-1-((carboxymethyl)amino)-3-(ethylthio)-1-oxopropan-2-yl)-L-glutamine
    • 7W95D60F4J
    • AKOS030242167
    • L-gamma-Glutamyl-S-ethyl-L-cysteinylglycine
    • N-[1-[(Carboxymethyl)carbamoyl]-2-(ethylthio)ethyl]glutamine
    • DB-321459
    • DTXCID70101674
    • インチ: InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)
    • InChIKey: HMFDVPSBWOHOAP-UHFFFAOYSA-N
    • ほほえんだ: CCSCC(C(NCC(=O)O)=O)NC(CCC(C(=O)O)N)=O

計算された属性

  • せいみつぶんしりょう: 335.11500
  • どういたいしつりょう: 335.11510657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 8
  • 重原子数: 22
  • 回転可能化学結合数: 11
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.8
  • トポロジー分子極性表面積: 184Ų

じっけんとくせい

  • ゆうかいてん: 150-153°C
  • PSA: 184.12000
  • LogP: 0.09930

S-Ethylglutathione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E918500-100mg
S-Ethylglutathione
24425-52-3
100mg
$1380.00 2023-05-18
TRC
E918500-5mg
S-Ethylglutathione
24425-52-3
5mg
$ 138.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S275379-10mg
S-Ethylglutathione
24425-52-3
10mg
¥1,110.00 2021-05-28
SHENG KE LU SI SHENG WU JI SHU
sc-208327-10mg
S-Ethylglutathione,
24425-52-3
10mg
¥2482.00 2023-09-05
A2B Chem LLC
AF63117-10mg
S-ETHYLGLUTATHIONE
24425-52-3
10mg
$1144.00 2024-04-20
TRC
E918500-25mg
S-Ethylglutathione
24425-52-3
25mg
$487.00 2023-05-18
TRC
E918500-10mg
S-Ethylglutathione
24425-52-3
10mg
$ 190.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-208327-10 mg
S-Ethylglutathione,
24425-52-3
10mg
¥2,482.00 2023-07-10
A2B Chem LLC
AF63117-50mg
S-ETHYLGLUTATHIONE
24425-52-3
50mg
$2550.00 2024-04-20
TRC
E918500-50mg
S-Ethylglutathione
24425-52-3
50mg
$951.00 2023-05-18

S-Ethylglutathione 合成方法

S-Ethylglutathioneに関する追加情報

Recent Advances in S-Ethylglutathione (CAS 24425-52-3) Research: Implications for Chemical Biology and Pharmaceutical Applications

S-Ethylglutathione (CAS 24425-52-3), a glutathione derivative with an ethyl group attached to the sulfur atom, has recently garnered significant attention in chemical biology and pharmaceutical research. This compound serves as a critical tool for studying glutathione-dependent metabolic pathways, detoxification mechanisms, and redox regulation. Recent studies have explored its potential as a modulator of oxidative stress, a biomarker for toxicological assessments, and a precursor for novel therapeutic agents. The unique chemical properties of S-Ethylglutathione, including its stability and reactivity, make it a valuable probe for investigating thiol-mediated cellular processes.

A 2023 study published in Chemical Research in Toxicology demonstrated the role of S-Ethylglutathione in mitigating acetaminophen-induced liver toxicity. Researchers found that this compound effectively scavenges reactive metabolites, thereby reducing oxidative damage in hepatocytes. The study utilized advanced mass spectrometry techniques to track the metabolic fate of S-Ethylglutathione, revealing its conversion into various conjugates that participate in cellular defense mechanisms. These findings underscore the compound's potential as a therapeutic agent or adjunct in drug-induced liver injury.

In parallel, a team at the University of Cambridge reported novel applications of S-Ethylglutathione in targeted drug delivery systems. By conjugating this molecule to nanoparticle carriers, researchers achieved enhanced cellular uptake and controlled release of anticancer drugs in glutathione-rich tumor microenvironments. The study, published in ACS Nano, highlighted the compound's ability to serve as both a targeting moiety and a redox-sensitive linker, opening new avenues for precision medicine approaches in oncology.

Analytical chemistry advancements have also contributed to improved detection and quantification methods for S-Ethylglutathione. A recent Journal of Chromatography B paper described a highly sensitive LC-MS/MS assay capable of measuring sub-nanomolar concentrations of the compound in biological matrices. This methodological breakthrough enables more accurate pharmacokinetic studies and facilitates the translation of S-Ethylglutathione-based therapies from bench to bedside.

Emerging research suggests potential neuroprotective properties of S-Ethylglutathione derivatives. Preliminary in vitro data indicate that these compounds can cross the blood-brain barrier and modulate neuronal glutathione levels, offering promise for treating neurodegenerative disorders. However, further in vivo validation and mechanistic studies are required to fully elucidate these effects and assess their therapeutic relevance.

The pharmaceutical industry has shown growing interest in S-Ethylglutathione as a building block for prodrug development. Several patent applications filed in 2023-2024 describe its incorporation into novel formulations designed to improve drug solubility, stability, and tissue specificity. These developments reflect the compound's versatility and the expanding recognition of its value in drug design and development pipelines.

In conclusion, recent research on S-Ethylglutathione (CAS 24425-52-3) has significantly advanced our understanding of its biological roles and therapeutic potential. From its applications in toxicology and drug delivery to its emerging uses in neuroscience and prodrug design, this molecule continues to reveal new dimensions of utility in chemical biology and pharmaceutical sciences. Future studies should focus on optimizing its pharmacological properties and exploring clinical translation opportunities.

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